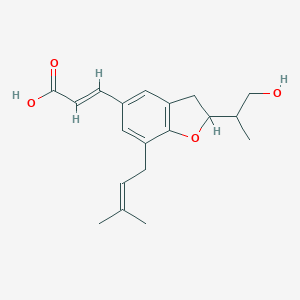
Artepillin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artepillin A is a natural product found in Artemisia capillaris with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Artepillin A is classified as a phenolic compound with the chemical structure 3,5-diprenyl-4-hydroxycinnamic acid. Its mechanism of action involves various pathways that contribute to its biological activities:
- Anti-inflammatory Activity : ArtA inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages. It modulates pathways involving NF-κB and MAPK, leading to reduced inflammation .
- Antioxidant Properties : ArtA demonstrates strong scavenging activity against free radicals, which contributes to its protective effects against oxidative stress. Studies have shown that it can significantly reduce ROS levels in various cell types .
- Anticancer Potential : ArtA has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. It exhibits selective cytotoxicity towards tumor cells while sparing normal cells .
Anti-inflammatory Applications
This compound has been extensively studied for its anti-inflammatory effects. Research indicates that it can suppress the activation of inflammatory pathways in various cell models.
Antioxidant Applications
The antioxidant capabilities of this compound have been validated through multiple assays.
Anticancer Applications
This compound's anticancer properties have been explored in various cancer types, showcasing its potential as a therapeutic agent.
Clinical Relevance
While most research on this compound has been conducted in vitro or in animal models, emerging studies suggest potential clinical applications:
- Chronic Inflammatory Diseases : Given its anti-inflammatory properties, this compound may be beneficial in treating conditions like arthritis or asthma.
- Cancer Therapy : Its ability to selectively target cancer cells presents opportunities for developing novel anticancer therapies that minimize damage to healthy tissues.
Propiedades
Número CAS |
114590-54-4 |
|---|---|
Fórmula molecular |
C19H24O4 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(E)-3-[2-(1-hydroxypropan-2-yl)-7-(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C19H24O4/c1-12(2)4-6-15-8-14(5-7-18(21)22)9-16-10-17(13(3)11-20)23-19(15)16/h4-5,7-9,13,17,20H,6,10-11H2,1-3H3,(H,21,22)/b7-5+ |
Clave InChI |
IJQHPPUNNDWTDR-FNORWQNLSA-N |
SMILES |
CC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C |
SMILES isomérico |
CC(CO)C1CC2=C(O1)C(=CC(=C2)/C=C/C(=O)O)CC=C(C)C |
SMILES canónico |
CC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















